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Ac-Val-Glu-Ile-Asp-PNA -

Ac-Val-Glu-Ile-Asp-PNA

Catalog Number: EVT-10928757
CAS Number:
Molecular Formula: C28H40N6O11
Molecular Weight: 636.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Acetyl-Valine-Glutamic Acid-Isoleucine-Aspartic Acid-Peptide Nucleic Acid (Ac-Val-Glu-Ile-Asp-PNA) is a synthetic compound that combines peptide and nucleic acid elements. Peptide nucleic acids are synthetic polymers that mimic DNA or RNA but have a peptide backbone instead of a sugar-phosphate backbone. This unique structure allows for enhanced stability and binding affinity to complementary nucleic acid sequences, making them valuable in various biological applications.

Source and Classification

Ac-Val-Glu-Ile-Asp-PNA is classified under peptide nucleic acids, which are designed to hybridize with complementary nucleic acid sequences. The specific sequence of amino acids in this compound suggests potential applications in molecular biology, particularly in gene regulation and therapeutic interventions. The compound can be sourced from specialized chemical suppliers or synthesized in laboratory settings.

Synthesis Analysis

Methods

The synthesis of Ac-Val-Glu-Ile-Asp-PNA typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise assembly of peptide sequences. The process includes the following steps:

  1. Preparation of the Resin: A suitable resin is selected to anchor the first amino acid.
  2. Coupling Reactions: Each amino acid is sequentially added to the growing chain, usually through amide bond formation.
  3. Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin and any protecting groups are removed.

Recent advancements in SPPS have included methods such as native chemical ligation and enzymatic synthesis, which enhance efficiency and yield while minimizing side reactions .

Technical Details

The synthesis may also incorporate modifications to improve solubility or stability, such as the introduction of specific side chains or linkers. The choice of protecting groups is crucial to prevent unwanted reactions during synthesis.

Molecular Structure Analysis

Structure

The molecular structure of Ac-Val-Glu-Ile-Asp-PNA consists of a sequence of five amino acids linked by peptide bonds, with an acetyl group at the N-terminus. The PNA backbone provides a stable structure that can effectively hybridize with DNA or RNA.

Data

  • Molecular Formula: C₁₈H₃₁N₅O₈
  • Molecular Weight: Approximately 421.48 g/mol
  • 3D Structure: The three-dimensional conformation can be modeled using computational chemistry software to predict binding interactions with nucleic acids.
Chemical Reactions Analysis

Reactions

Ac-Val-Glu-Ile-Asp-PNA can participate in various chemical reactions, primarily involving hybridization with complementary DNA or RNA strands. The interactions are driven by hydrogen bonding between the bases of the nucleic acids and the PNA strands.

Technical Details

The stability of the PNA-DNA/RNA duplexes is significantly higher than that of traditional nucleic acid hybrids due to the absence of electrostatic repulsion between phosphate backbones, allowing for more robust applications in gene targeting and silencing .

Mechanism of Action

Process

The mechanism of action for Ac-Val-Glu-Ile-Asp-PNA primarily revolves around its ability to bind selectively to complementary nucleic acid sequences. Upon hybridization, it can inhibit gene expression by blocking transcription factors or by recruiting cellular machinery that leads to degradation of target RNA.

Data

Studies have shown that PNA can effectively modulate gene expression in various cellular contexts, demonstrating its potential as a therapeutic agent for gene therapy applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder.
  • Solubility: Soluble in water and organic solvents depending on modifications.
  • Stability: Exhibits high thermal stability compared to conventional nucleic acids.

Chemical Properties

  • pH Stability: Stable across a wide pH range.
  • Reactivity: Reacts primarily through hybridization with complementary nucleotides.
  • Melting Temperature: Higher melting temperatures compared to DNA due to stronger binding affinities.

Relevant data about solubility and stability can be obtained from supplier specifications or empirical studies conducted on similar compounds .

Applications

Ac-Val-Glu-Ile-Asp-PNA has several scientific uses:

  1. Gene Regulation: Used as a tool for gene silencing by targeting mRNA.
  2. Diagnostics: Employed in detecting specific genetic sequences associated with diseases.
  3. Therapeutics: Potential applications in developing treatments for genetic disorders through targeted delivery systems.
  4. Research Tools: Utilized in molecular biology research for studying gene function and regulation mechanisms.

The versatility and robustness of Ac-Val-Glu-Ile-Asp-PNA make it a promising candidate for future developments in genetic research and therapeutic applications .

Enzymatic Mechanisms of Caspase-6 Activation and Substrate Specificity

Structural Determinants of Caspase-6 Recognition by Ac-Val-Glu-Ile-Asp-pNA

Ac-Val-Glu-Ile-Asp-pNA (Ac-VEID-pNA) is a tetrapeptide colorimetric substrate whose recognition by caspase-6 depends critically on structural features of both the enzyme and substrate. Caspase-6 exhibits a unique conformational flexibility in its 130s loop region (residues 125–142), which alternates between a helical (inactive) and strand (active) conformation. Hydrogen/deuterium exchange mass spectrometry studies reveal that unliganded caspase-6 exists in dynamic equilibrium between these states, transitioning exclusively to the canonical strand conformation upon substrate binding [3]. This conformational shift creates a substrate-binding platform where the P₁ aspartic acid (Asp) of Ac-VEID-pNA coordinates with the catalytic dyad (Cys-His) through hydrogen bonding and ionic interactions [3] [9].

The P₄ valine (Val) occupies a hydrophobic pocket formed by caspase-6 residues Tyr-214, Trp-227, and Phe-256, while the P₃ glutamic acid (Glu) forms a salt bridge with Arg-220 in the 130s loop, stabilizing the complex [3] [9]. The P₂ isoleucine (Ile) inserts into a deep hydrophobic cleft lined by Leu-205 and Val-206, providing steric exclusion against caspases with smaller binding pockets (e.g., caspase-3). Mutational studies confirm that substitutions at Glu-135—a residue critical for the helix-strand transition—abrogate Ac-VEID-pNA hydrolysis by disrupting the active site geometry [3].

Table 1: Key Structural Interactions Between Ac-VEID-pNA and Caspase-6

Substrate PositionResidueInteracting Caspase-6 ResiduesInteraction Type
P₁AspCys-163, His-121Catalytic nucleophile binding
P₂IleLeu-205, Val-206Hydrophobic packing
P₃GluArg-220Salt bridge
P₄ValTyr-214, Trp-227Van der Waals contacts

Kinetic Analysis of Proteolytic Cleavage at the Asp-pNA Bond

Cleavage of Ac-VEID-pNA occurs at the carboxyl terminus of the aspartic acid residue, releasing p-nitroaniline (pNA), which is quantified spectrophotometrically at 405 nm. Kinetic analyses reveal caspase-6 exhibits a Michaelis constant (Kₘ) of 15–20 μM and a catalytic rate (k꜀ₐₜ) of 1.2 s⁻¹ for this substrate, yielding a catalytic efficiency (k꜀ₐₜ/Kₘ) of ∼85,000 M⁻¹s⁻¹ [1] [2]. This efficiency is 10-fold higher than for non-cognate caspases like caspase-3, underscoring selectivity.

Progress curve analysis shows a linear relationship between pNA accumulation and enzyme concentration (0.1–10 nM), confirming steady-state kinetics under standard assay conditions [1]. Pre-steady-state kinetics using stopped-flow spectrometry indicate biphasic kinetics: rapid initial binding (Kₒₙ = 2.5 × 10⁵ M⁻¹s⁻¹) followed by a slower acylation step (k₂ = 1.5 s⁻¹). Inhibitor studies demonstrate that Ac-VEID-aldehyde acts as a competitive inhibitor (Kᵢ = 0.8 nM), validating the active site-directed mechanism [2].

Table 2: Kinetic Parameters for Ac-VEID-pNA Hydrolysis by Caspase-6

ParameterValueConditionsSignificance
Kₘ18.2 ± 2.1 μM50 mM HEPES, pH 7.4, 100 mM NaClSubstrate affinity
k꜀ₐₜ1.22 ± 0.08 s⁻¹37°C, 10 mM DTTTurnover rate
k꜀ₐₜ/Kₘ85,000 M⁻¹s⁻¹200 μM Ac-VEID-pNACatalytic efficiency
Kᵢ (VEID-CHO)0.8 nMCompetitive inhibition assayActive-site binding affinity

Role of the Val-Glu-Ile-Asp Motif in Caspase-6 Selectivity

The Val-Glu-Ile-Asp sequence confers selectivity through multi-point interactions that align with caspase-6’s unique substrate-binding subsites. Positional scanning mutagenesis reveals that:

  • P₁ Aspartic acid is indispensable; substitution with Glu reduces activity by >99% due to loss of hydrogen bonding with His-121 [2] [8].
  • P₂ Isoleucine provides 15-fold selectivity over caspase-3, which favors smaller residues (e.g., Val). Mutation to alanine abolishes discrimination [2].
  • P₃ Glutamic acid enhances affinity 3-fold via electrostatic pairing with Arg-220; neutral residues (e.g., Gln) diminish k꜀ₐₜ/Kₘ by 50% [3] [9].
  • P₄ Valine is optimal for hydrophobic S₄ pocket occupancy; bulky residues (e.g., Phe) sterically hinder binding [6].

The Glu-Ile-Asp triad specifically mirrors cleavage sites in endogenous caspase-6 substrates, including nuclear lamin A/C (VEIDN) and huntingtin (IVLDS), explaining its biological relevance [1] [2]. Activity-based probe studies confirm that fluorogenic derivatives (e.g., Ac-VEID-AFC) label caspase-6 with minimal cross-reactivity toward caspase-7 or legumain, unlike broader-spectrum substrates (e.g., Ac-DEVD-pNA) [2].

Comparative Substrate Specificity Across Caspase Family Members

Caspase substrate preferences diverge significantly at the P₂–P₄ positions, enabling functional differentiation. High-throughput protease profiling (HTPS) of >6,000 cleavage events demonstrates that caspase-6 exhibits a strong preference for Val at P₄ (78% frequency), while caspase-3 favors Asp (91%) and caspase-8 selects for Ile/Glu [6] [8]. The P₃ Glu in Ac-VEID-pNA is tolerated by caspase-6 (cleavage entropy = 1.8 bits) but disfavored by caspase-3 (entropy = 0.4 bits), which requires smaller residues (e.g., Ala) [6].

Table 3: Subsite Preferences of Executioner Caspases

CaspaseP₄ PreferenceP₃ PreferenceP₂ PreferenceP₁Representative Substrate
Caspase-6Val (78%)Glu (65%)Ile (52%)AspAc-VEID-pNA
Caspase-3Asp (91%)Ala (88%)Val (76%)AspAc-DEVD-pNA
Caspase-7Asp (83%)Ser (61%)Ala (44%)AspAc-DEVD-pNA
Caspase-8Ile (54%)Glu (90%)Thr (63%)AspAc-IETD-pNA

Caspase-6’s substrate discrimination arises from structural differences in the 130s loop and S₂/S₃ subsites. Unlike caspase-3/7, which possess rigid strand conformations, caspase-6’s dynamic helix-strand equilibrium permits accommodation of acidic P₃ residues [3] [9]. Furthermore, caspase-6’s deeper S₂ pocket excludes large aromatic residues (e.g., Tyr), which are processed by inflammatory caspases (e.g., caspase-1). This specificity enables Ac-VEID-pNA to serve as a selective reporter for caspase-6 activity in apoptotic and neurodegenerative contexts [1] [2].

Properties

Product Name

Ac-Val-Glu-Ile-Asp-PNA

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C28H40N6O11

Molecular Weight

636.7 g/mol

InChI

InChI=1S/C28H40N6O11/c1-6-15(4)24(33-25(40)19(11-12-21(36)37)31-27(42)23(14(2)3)29-16(5)35)28(43)32-20(13-22(38)39)26(41)30-17-7-9-18(10-8-17)34(44)45/h7-10,14-15,19-20,23-24H,6,11-13H2,1-5H3,(H,29,35)(H,30,41)(H,31,42)(H,32,43)(H,33,40)(H,36,37)(H,38,39)/t15-,19-,20-,23-,24-/m0/s1

InChI Key

VXTVKOWKXXPPNE-PZQVQNRFSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C

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